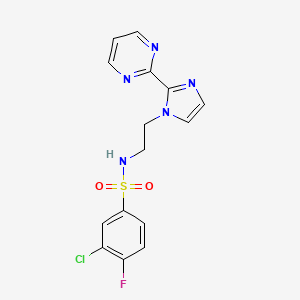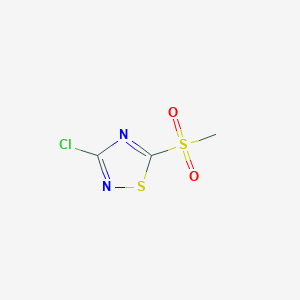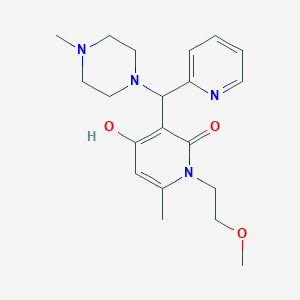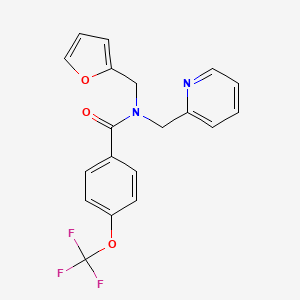
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
Research in crystallography involving related compounds has focused on the detailed examination of molecular orientations and intermolecular interactions. For example, a study by Artheswari et al. (2019) on a closely related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the importance of crystal structure and Hirshfeld surface analysis in understanding the molecular orientations and the differences in the orientation of pyridine rings relative to benzene rings (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds have explored the preparation of N-alkylated products, the transformation into key intermediates, and subsequent cyclization reactions to yield derivatives like triazoles, oxadiazoles, and thiadiazoles. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles and other derivatives based on a furan-2-yl-methylidene precursor, showcasing the versatile routes available for generating complex heterocyclic systems (El-Essawy & Rady, 2011).
Functionalized Benzamides and Luminescence
Research on pyridyl substituted benzamides has revealed their potential in creating materials with enhanced luminescence and multi-stimuli-responsive properties. A study by Srivastava et al. (2017) on 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrated the synthesis of compounds exhibiting aggregation-enhanced emission (AEE) and their responsiveness to mechanical stimuli (Srivastava et al., 2017).
Sensing Applications
The development of luminescent complexes for sensing applications, particularly for the detection of nitrate anions, has been investigated. Piccinelli et al. (2016) discussed the tuning of sensing properties in luminescent Eu(3+) complexes towards the nitrate anion, highlighting the impact of ligand structure on the sensing response (Piccinelli et al., 2016).
Metal-Free Synthesis
Advances in metal-free synthetic approaches have been demonstrated, offering cleaner and more efficient routes to construct complex heterocyclic systems. Rao et al. (2014) described a domino synthesis of benzofuro[2,3-c]pyridines, exemplifying a metal-free one-pot method that efficiently integrates furan and pyridine moieties (Rao, Li, & Yin, 2014).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)27-16-8-6-14(7-9-16)18(25)24(13-17-5-3-11-26-17)12-15-4-1-2-10-23-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPOGIIARMUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


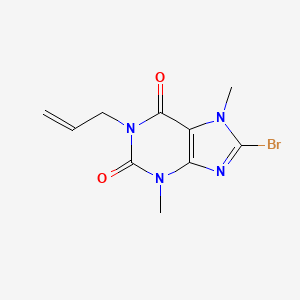
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
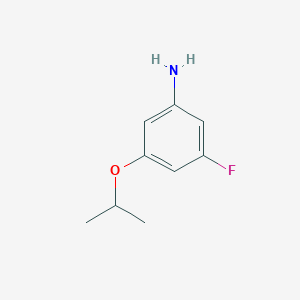
![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)
